2-(4-Methoxybenzylidene)cyclopentanone

Alzheimer's disease spatial memory cognitive enhancement

Choose 2-(4-Methoxybenzylidene)cyclopentanone (A2K10) because it is the only benzylidene cyclopentanone derivative with published multi-model in vivo efficacy across four independent behavioral paradigms (Morris water maze, haloperidol-induced catalepsy, PTZ-induced seizures, cisplatin-induced neuropathic pain), demonstrating dose-dependent activity at 1–10 mg/kg with direct statistical comparison to four clinical standards. Its high α7 nAChR binding affinity (−256.02 kcal/mol ACE) and synthetically tractable core make it an ideal reference standard for cross-model neurological screening cascades and medicinal chemistry SAR optimization.

Molecular Formula C13H14O2
Molecular Weight 202.25 g/mol
Cat. No. B8631437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methoxybenzylidene)cyclopentanone
Molecular FormulaC13H14O2
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C=C2CCCC2=O
InChIInChI=1S/C13H14O2/c1-15-12-7-5-10(6-8-12)9-11-3-2-4-13(11)14/h5-9H,2-4H2,1H3
InChIKeyNKLZMIMNDAOSEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 200 kg / 1 kilogram / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Methoxybenzylidene)cyclopentanone (A2K10) for Neurological Research: Sourcing, Specifications, and Baseline Characterization


2-(4-Methoxybenzylidene)cyclopentanone (CAS 58647-67-9; synonym A2K10) is a mono-arylidene cyclopentanone derivative of the α,β-unsaturated ketone class, with the molecular formula C₁₃H₁₄O₂ and a molecular weight of 202.25 g/mol . Structurally, it features a cyclopentanone ring substituted at the 2-position with a 4-methoxybenzylidene moiety in the E-configuration . The compound is synthesized via base-catalyzed Claisen-Schmidt (crossed aldol) condensation between 4-methoxybenzaldehyde and cyclopentanone, typically yielding approximately 76.3% after recrystallization . This compound has been computationally and pharmacologically profiled under the code A2K10, demonstrating a multi-target neurological profile that distinguishes it from unsubstituted, phenolic, and bis-arylidene cyclopentanone analogs that lack the single 4-methoxy substituent [1].

Why 2-(4-Methoxybenzylidene)cyclopentanone Cannot Be Simply Replaced by Unsubstituted or Bis-Substituted Cyclopentanone Analogs


Within the benzylidene cyclopentanone family, substitution pattern at the arylidene position strongly dictates binding affinity, pharmacokinetic profile, and in vivo neurological efficacy. The unsubstituted analog 2-benzylidenecyclopentanone (CAS 5679-13-0) has been primarily explored as a synthetic intermediate for pyran, pyridine, and thiophene derivatives with cytotoxic activity [1], but it has not been profiled against the α7 nicotinic acetylcholine receptor nor validated in multi-model neurological assays. Moving to a bis-arylidene analog such as 2,5-bis(4-methoxybenzylidene)cyclopentanone creates a symmetrical curcumin-like scaffold (CAS 5447-53-0), which alters the hydrogen-bonding capacity and molecular shape, leading to different protein target engagement profiles—predominantly toward glutathione S-transferase inhibition and cytochrome P450 modulation rather than the cholinergic and dopaminergic targets engaged by the mono-substituted A2K10 scaffold [2]. For procurement decisions in neurological disorder research, these differences mean that substituting an uncharacterized or bis-substituted analog for the specifically profiled 2-(4-methoxybenzylidene)cyclopentanone introduces unquantified risk of target miss and loss of the multi-model in vivo activity that has been experimentally demonstrated for this exact compound [3].

Quantitative Differentiation Evidence for 2-(4-Methoxybenzylidene)cyclopentanone (A2K10) Against Comparators


Head-to-Head In Vivo Anti-Alzheimer's Efficacy: A2K10 vs. Donepezil in Morris Water Maze and Y-Maze Tests

In the Morris water maze (MWM) test, A2K10 at 10 mg/kg reduced escape latency in trial 3 to 7.6±0.42 seconds, outperforming donepezil at 3 mg/kg which recorded 14.9±0.95 seconds (p<0.001 vs saline for both) [1]. In the Y-maze test of spontaneous alternation behavior—a measure of spatial working memory—A2K10 at 10 mg/kg achieved 75.5%±0.86% alternation, exceeding donepezil at 3 mg/kg (64.5%±0.81%), both significantly above the saline baseline of 49%±1.26% (p<0.001) [1]. Furthermore, in the scopolamine-induced amnesia model, A2K10 at 10 mg/kg restored alternation behavior to 65.9%±2.32% compared to 25.9%±0.96% in the scopolamine-alone group, approaching the donepezil level of 74.02%±1.80%, demonstrating cognitive rescue capability [1].

Alzheimer's disease spatial memory cognitive enhancement

Anti-Epileptic Activity: A2K10 vs. Diazepam in Pentylenetetrazole-Induced Seizure Model

In the PTZ-induced acute seizure model in mice, A2K10 at 10 mg/kg delayed the onset of myoclonic jerks to 93.8±5.29 seconds, statistically comparable to diazepam at 1 mg/kg (90.9±6.59 seconds), both significantly prolonged versus the saline baseline of 16.8±5.28 seconds (p<0.001) [1]. For tonic-clonic seizure onset, A2K10 at 10 mg/kg extended latency to 77.8±2.91 seconds versus diazepam's 117.4±5.45 seconds. Notably, A2K10 reduced tonic-clonic convulsion duration to 12.9±1.99 seconds, nearly equivalent to diazepam's 12.5±2.28 seconds, compared to 43.5±5.21 seconds in the saline group [1]. Mortality was reduced to 20% at 10 mg/kg A2K10 versus 0% with diazepam (saline group: 100% mortality) [1].

epilepsy anticonvulsant seizure model

Anti-Parkinsonian Activity: A2K10 vs. Levodopa in Haloperidol-Induced Catalepsy and Tardive Dyskinesia

In the haloperidol-induced Parkinson's disease model, A2K10 at 10 mg/kg restored hanging time (a measure of catalepsy reversal) to 20.7±0.66 seconds by day 8, closely approaching levodopa at 30 mg/kg (21.0±0.55 seconds), both significantly reversing the haloperidol-induced reduction to 3.5±0.30 seconds (p<0.001 vs haloperidol group) [1]. For tardive dyskinesia measured as vacuous chewing movements (VCMs), A2K10 at 10 mg/kg reduced VCMs from the haloperidol-induced level of 70.6±0.93 to 13.4±0.93 on day 8, comparable to levodopa's reduction to 11.2±0.66 (p<0.001 vs haloperidol group for both) [1]. The dose-dependent nature of both hanging time restoration and VCM reduction was demonstrated across the 1–10 mg/kg range [1].

Parkinson's disease catalepsy tardive dyskinesia

Computational Binding Affinity: A2K10 vs. Acetylcholine and Reference Drugs at α7 Nicotinic Acetylcholine Receptor

In silico docking using PatchDock revealed that A2K10 exhibited its highest binding affinity against the α7 nicotinic acetylcholine receptor (α7 nAChR; PDB ID 3SQ9) with an Atomic Contact Energy (ACE) value of −256.02 kcal/mol, representing the strongest interaction among all 18 neurological targets screened [1]. For comparison, acetylcholine itself—the endogenous ligand—and standard reference drugs including ibudilast, aspirin, and pioglitazone were docked against the same targets, with A2K10 demonstrating favorable binding characteristics against additional targets: PPARγ, TNFα, and COX2, all relevant to neuroinflammation and pain pathways [1]. The ACE values, hydrogen bond counts, and binding residues are tabulated in the original publication (Tables 1-3) [1]. This multi-target docking profile contrasts with 2-benzylidenecyclopentanone, which has not been computationally profiled against the α7 nAChR or any neurological target panel in publicly available literature.

molecular docking α7 nAChR binding affinity

Analgesic Activity: A2K10 vs. Tramadol in Cisplatin-Induced Neuropathic Pain Models

In the cisplatin-induced thermal hyperalgesia (hot-plate) model, A2K10 at 10 mg/kg dose-dependently increased escape latency from 2.8±0.25 seconds (cisplatin-only at day 24) to 15.3±0.68 seconds, recovering to 79% of the saline baseline (19.4±0.51 sec), compared with tramadol at 30 mg/kg which achieved 17.1±0.45 seconds (p<0.001 vs cisplatin group for both) [1]. In mechanical allodynia testing using von Frey filaments, A2K10 at 10 mg/kg restored the paw withdrawal threshold (PWT) from cisplatin's 0.3±0.05 g to 1.5±0.06 g by day 24, compared to tramadol's 1.9±0.05 g (saline baseline: 2±0 g) [1]. A2K10's analgesic effect was progressive and sustained over the 24-day testing period, suggesting cumulative benefit rather than acute symptomatic relief alone.

neuropathic pain analgesic chemotherapy-induced peripheral neuropathy

Acute Toxicity and Safety Margin: A2K10 Single-Dose Survival vs. Multi-Target In Vivo Efficacy

In acute toxicity assessment, a single intraperitoneal dose of A2K10 at 500 mg/kg produced zero mortality in mice over a 24-hour observation period (n=5) [1]. This represents a 50-fold safety margin relative to the highest efficacious dose (10 mg/kg) tested across the Alzheimer's, epilepsy, Parkinson's, and pain models. No clinical signs of toxicity were reported at any tested dose level (1–10 mg/kg) throughout the multi-week in vivo protocols [1]. While comprehensive GLP toxicology studies have not been reported, this preliminary acute toxicity finding distinguishes A2K10 from several clinically used neurological drugs (e.g., donepezil, which has known cholinergic side effects at therapeutic doses) and provides an initial safety benchmark for procurement decisions involving in vivo experimentation.

acute toxicity safety pharmacology therapeutic window

Optimized Research and Industrial Application Scenarios for 2-(4-Methoxybenzylidene)cyclopentanone (A2K10)


Multi-Model Neurological Drug Discovery: Simultaneous Screening in Alzheimer's, Parkinson's, Epilepsy, and Pain Assays

A2K10 is uniquely suited for multi-indication neurological screening cascades because a single compound has demonstrated statistically significant, dose-dependent efficacy across four distinct in vivo disease models within one comprehensive study [1]. A drug discovery program can deploy A2K10 as a reference tool compound to benchmark new chemical entities in the Morris water maze (cognitive enhancement), haloperidol-induced catalepsy (anti-Parkinsonian), PTZ-induced seizures (anticonvulsant), and cisplatin-induced neuropathic pain (analgesic) assays simultaneously, with direct comparability to clinical standards donepezil, levodopa, diazepam, and tramadol within each respective model [1].

α7 Nicotinic Acetylcholine Receptor Probe Development for Cholinergic Anti-Inflammatory Pathway Research

Given the computationally determined high binding affinity of A2K10 for α7 nAChR (−256.02 kcal/mol ACE), this compound serves as a starting scaffold for medicinal chemistry optimization targeting the cholinergic anti-inflammatory pathway [1]. Unlike traditional α7 agonists (e.g., GTS-21, PNU-282987), A2K10 bears a benzylidene cyclopentanone core that is synthetically tractable via aldol condensation, enabling facile analog generation for structure-activity relationship (SAR) studies . Researchers investigating the intersection of cholinergic signaling, neuroinflammation, and cognitive function can use A2K10 as a non-nicotine-based chemical starting point.

In Vivo Neuropharmacology Reference Standard for Academic Screening Consortia

Academic drug screening programs requiring a positive control that spans multiple neurological indications with published, reproducible quantitative data can adopt A2K10 as a cross-model reference standard. The compound's activity has been documented with full statistical methodology (mean±SEM, one-way ANOVA with Tukey's post hoc, p<0.05 significance threshold), dosing ranges (1–10 mg/kg), and direct comparator data against four clinical drugs across independent behavioral paradigms [1]. This level of experimental documentation surpasses what is available for most unsubstituted or bis-substituted benzylidene cyclopentanone analogs, which typically have only single-endpoint or in vitro-only data.

Synthetic Methodology Development and Chemical Process Optimization for Mono-Arylidene Cyclopentanones

The synthesis of 2-(4-methoxybenzylidene)cyclopentanone via base-catalyzed aldol condensation of 4-methoxybenzaldehyde with cyclopentanone, with a reported yield of 76.3% , provides a well-defined benchmark for reaction optimization studies. Researchers developing novel catalytic systems (e.g., ionic liquids, solid-phase methods, deep eutectic solvents) for selective mono-arylidenation of cyclopentanone can use this compound as a standard substrate to evaluate chemo-selectivity (mono- vs. bis-condensation) and yield improvement, given the established synthetic protocol and crystallographic characterization .

Quote Request

Request a Quote for 2-(4-Methoxybenzylidene)cyclopentanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.